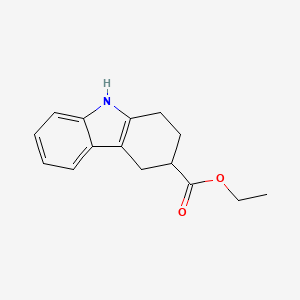

Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate

Beschreibung

Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate (CAS 26088-68-6) is a tetrahydrocarbazole derivative featuring a carbazole skeleton with an ethoxycarbonyl substituent at the 3-position. The compound crystallizes in an orthorhombic system (space group Pbca) with unit cell parameters a = 9.1057 Å, b = 12.7031 Å, and c = 21.3874 Å . Its structure includes a nearly coplanar indole system (benzene and pyrrole rings) and an envelope conformation of the cyclohexenone ring . Intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice, along with weak C–H⋯π interactions .

Tetrahydrocarbazoles are pivotal intermediates in synthesizing bioactive molecules, including antitumor agents, HIV integrase inhibitors, and central nervous system (CNS) drugs . This compound serves as a precursor for oxidation reactions, such as the synthesis of 4-oxo derivatives using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) .

Eigenschaften

IUPAC Name |

ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h3-6,10,16H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBGKURGKHUBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300276 | |

| Record name | ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26088-68-6 | |

| Record name | NSC135815 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out by heating phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as glacial acetic acid and concentrated hydrochloric acid . The resulting intermediate undergoes further reactions to form the desired carbazole derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole-1-ones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications:

Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has been identified as a significant precursor in the synthesis of novel pharmaceuticals. Its derivatives are known to act as antagonists of the CRTH2 receptor, which plays a crucial role in mediating allergic and inflammatory responses. This receptor is implicated in various conditions such as allergic asthma, rhinitis, and chronic obstructive pulmonary disease (COPD) .

The compounds derived from this compound have been investigated for their efficacy in treating:

- Chronic and Acute Allergic Disorders: Including asthma and dermatitis.

- Inflammatory Bowel Diseases: Such as ulcerative colitis.

- Rheumatoid Arthritis: Addressing autoimmune responses .

These applications highlight the compound's potential in developing treatments for conditions characterized by excessive inflammation and immune responses.

Synthetic Methodologies

Synthesis Techniques:

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups. These synthetic pathways are crucial for creating derivatives with enhanced biological activity or selectivity.

Recent studies have focused on stereoselective synthesis methods that introduce chirality at specific positions within the carbazole framework. For instance, one approach utilizes the Pictet–Spengler reaction to generate asymmetric centers effectively .

Table 1: Synthesis Pathways and Yields

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Pictet–Spengler Reaction | Using triethylsilyl chloride in DMF | 30 |

| Cyclization with Benzaldehyde | Reaction with TFA and MgSO₄ | 47 - 67 |

| Crystallization | Purification through silica gel chromatography | Varies |

Case Studies and Research Findings

Case Study Insights:

Research has demonstrated that derivatives of this compound exhibit significant biological activity. For example:

Wirkmechanismus

The mechanism of action of ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate involves its interaction with various molecular targets and pathways. The carbazole core can interact with biological receptors and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of cancer cell growth or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The biological and physical properties of tetrahydrocarbazole derivatives are highly dependent on substituent type and position. Key analogs include:

*Calculated based on molecular formula.

Key Observations:

- 4-Oxo derivatives (e.g., Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate) exhibit enhanced hydrogen bonding due to the ketone group, improving crystallinity and stability .

- Electron-withdrawing groups (e.g., 6-fluoro, 8-chloro) may enhance metabolic stability and binding affinity in drug design .

- Methoxy substituents (e.g., 6-methoxy) can alter solubility and pharmacokinetics .

Physical and Chemical Properties

- Solubility : Fluorinated derivatives (e.g., 6-fluoro) may exhibit lower aqueous solubility due to hydrophobicity .

- Stability : Hydrogen bonding in 4-oxo derivatives enhances crystal lattice stability .

- Spectroscopic Data : $^{13}\text{C NMR}$ peaks for ethyl carbazole derivatives typically include δ ~170 ppm (ester carbonyl) and δ ~110–140 ppm (aromatic carbons) .

Biologische Aktivität

Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a complex structure with a carbazole core. The molecular formula is with a molecular weight of approximately 199.27 g/mol. The compound's structure allows for various chemical modifications that can enhance its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer properties of carbazole derivatives, including this compound. For example:

- Mechanism of Action : The compound interacts with specific cellular pathways that inhibit cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .

- Case Study : In one study, derivatives of this compound exhibited significant cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values indicating potent anti-proliferative activity .

Antimicrobial and Antiviral Properties

This compound has also demonstrated antimicrobial and antiviral activities:

- Antimicrobial Activity : Research indicates that this compound exhibits broad-spectrum activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

- Antiviral Activity : Some studies suggest potential efficacy against viral infections by interfering with viral replication mechanisms. For instance, it has shown activity against certain strains of influenza virus in vitro .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

- Anti-Prion Activity : A study evaluated derivatives of ethyl 2,3,4,9-tetrahydro-1H-carbazole for their ability to inhibit prion propagation in TSE-infected cells. Certain derivatives exhibited enhanced anti-prion activity compared to the parent compound .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound can bind to specific receptors involved in cell signaling pathways, leading to altered cellular responses.

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and proliferation.

- Gene Expression Modulation : The compound influences the expression of genes associated with apoptosis and cell cycle regulation.

Research Applications

This compound serves as a valuable scaffold in drug discovery:

- Synthesis of Derivatives : It is utilized as a precursor for synthesizing novel compounds with enhanced biological activities .

- Development of Therapeutics : Ongoing research aims to develop new therapeutic agents targeting cancer and infectious diseases based on the structural framework of this compound .

Summary of Research Findings

Q & A

Q. What synthetic methods are typically employed to prepare Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via oxidation of this compound using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in tetrahydrofuran at 268 K. Reaction conditions (e.g., −5°C temperature control, stoichiometric DDQ ratio) are critical to avoid over-oxidation. Purification involves extraction with ethyl acetate and sodium hydroxide washes, monitored by TLC for yield optimization .

Q. What crystallographic parameters and software tools are essential for resolving its molecular structure?

Single-crystal X-ray diffraction (Bruker Kappa APEXII CCD, Mo Kα radiation, λ = 0.71073 Å) at 100 K is standard. Data refinement uses SHELXL for least-squares minimization, achieving R-factors < 0.05 . Key parameters include orthorhombic Pbca space group (a = 9.1057 Å, b = 12.7031 Å, c = 21.3874 Å) and Z = 8. Hydrogen bonding networks are visualized using Mercury or Olex2 .

Q. How are key structural features (e.g., bond lengths, ring conformations) validated experimentally?

Bond lengths (e.g., C–C = 1.52–1.54 Å) and ring coplanarity (e.g., dihedral angle B/C = 0.89° between carbazole rings) are confirmed via X-ray data. Envelope conformations of ring A (C2 displacement = −0.632 Å) align with analogous tetrahydrocarbazole derivatives .

Q. What spectroscopic techniques are used for initial characterization?

, , and FTIR (e.g., carbonyl stretch at 1712 cm) identify functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M + Na] at m/z 380.1621) .

Q. What preliminary biological activities have been reported for this compound?

It serves as an intermediate for antitumor agents (e.g., HIV integrase inhibitors) and CNS-active drugs. Biological screening typically involves in vitro cytotoxicity assays (e.g., HCT116 colon cancer cells) .

Advanced Research Questions

Q. How do researchers resolve contradictions in hydrogen bonding patterns across polymorphic forms?

Discrepancies in intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π) are addressed by comparing multiple crystal structures. For example, weak C–H⋯π interactions (centroid distance = 3.955 Å) in some polymorphs may arise from packing effects, validated via Hirshfeld surface analysis .

Q. What computational strategies complement experimental data in analyzing electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Electrostatic potential maps correlate substituent effects (e.g., ethoxycarbonyl groups) with binding affinities in drug design .

Q. How are regioselective functionalizations achieved in synthesizing derivatives?

Rhodium-catalyzed C–H activation enables cascade annulations with alkynediones to introduce substituents at positions 3 and 4. Reaction optimization includes solvent polarity studies (e.g., DMSO vs. THF) and temperature gradients (25–80°C) .

Q. What methodologies validate the role of crystal packing in stabilizing specific conformations?

Thermal displacement parameters (U) and anisotropic refinement in SHELXL distinguish static disorder from dynamic motion. For example, pseudo-twofold symmetry in ring A is confirmed via least-squares plane deviations (<0.01 Å) .

Q. How are structure-activity relationship (SAR) studies designed for antitumor derivatives?

Systematic substitutions (e.g., chloro, benzyl groups) at position 3 are synthesized via nucleophilic acyl substitution (e.g., chloroacetyl chloride/NaHCO). Biological assays (IC) and molecular docking (e.g., HIV integrase active sites) guide SAR .

Methodological Notes

- SHELX Refinement : Use SHELXL for high-resolution data (R < 0.05) and TWIN/BASF commands for twinned crystals .

- Hydrogen Bond Analysis : Mercury software quantifies interactions (e.g., N–H⋯O: 2.89 Å, 158°), while CrystalExplorer visualizes Hirshfeld surfaces .

- Synthetic Reproducibility : Monitor reaction progress via LC-MS to detect intermediates (e.g., tetrahydrocarbazole oxidation states) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.